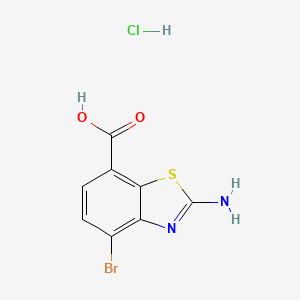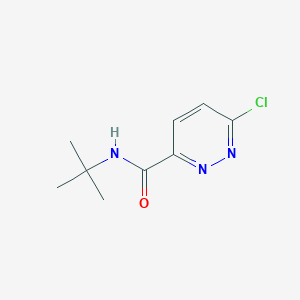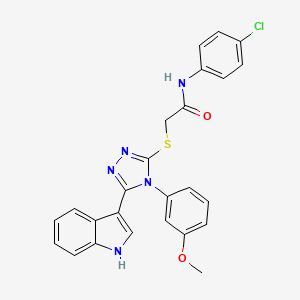
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride” is a chemical compound that belongs to the class of organic compounds known as N-substituted imidazoles . It is a white or colorless solid that is highly soluble in water and other polar solvents . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The empirical formula is C6H13Cl2N3 and the molecular weight is 198.09 . The InChI key is PNEAAPUPUDIJKF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . It is highly soluble in water and other polar solvents . The flash point is not applicable .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Amino acid compounds, including derivatives of N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine, have been studied for their potential as corrosion inhibitors for steel in acidic environments. These compounds show mixed-type inhibition characteristics and adhere to steel surfaces, reducing corrosion effectively. Their properties and interactions with metal surfaces have been characterized using various techniques like electrochemical impedance spectroscopy, scanning electron microscopy, and atomic force microscopy (Yadav, Sarkar, & Purkait, 2015).
Synthesis of Novel Compounds
Research has focused on synthesizing novel derivatives of N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine for various applications. This includes the synthesis of novel oxadiazole derivatives from benzimidazole, which have potential applications in medicinal chemistry and materials science (Vishwanathan & Gurupadayya, 2014).
Anticancer Properties
Research on Pt(II) complexes involving derivatives of N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine has revealed significant cytotoxic effects on various human carcinoma cell lines. These complexes show potential as alternatives to traditional chemotherapy agents like cisplatin, with some showing similar or even superior efficacy in certain cancer cell lines (Ferri et al., 2013).
Biological Activities of Metal Complexes
Metal complexes derived from Schiff base N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine have been synthesized and characterized. These complexes display significant antibacterial and antifungal activities, as well as notable cytotoxicity against certain cancer cell lines. Their potential applications span from antimicrobial agents to cancer therapeutics (Al‐Hakimi et al., 2020).
Luminescent Properties
Studies have explored the photophysical properties of Eu and Lu diketonates with N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine derivatives. These studies are crucial for developing advanced materials with specific optical properties, such as in the field of organic light-emitting diodes (OLEDs) (Kisel et al., 2015).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, resulting in diverse downstream effects .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
N-methyl-1-(5-methyl-1H-imidazol-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-3-8-6(9-5)4-7-2;;/h3,7H,4H2,1-2H3,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEAAPUPUDIJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CNC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2998335.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2998340.png)



![3-[[(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2998348.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2998349.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2998353.png)
![4-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2998354.png)

